

Spectroscopic Analysis of Pentafluoroethane (HFC-125): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pentafluoroethane	
Cat. No.:	B1204445	Get Quote

Introduction

Pentafluoroethane (CF3CF2H), also known as HFC-125, is a hydrofluorocarbon (HFC) with the chemical formula C2HF5.[1] It is a colorless, non-flammable gas at standard conditions.[1] [2] Due to its properties, pentafluoroethane is widely used as a refrigerant, often as a component in blends like R-410A, and as a fire suppression agent in clean agent systems.[1][3] [4] Unlike chlorofluorocarbons (CFCs), it has no ozone depletion potential; however, it is a potent greenhouse gas.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, quantification in atmospheric monitoring, and for quality control in its various applications. This guide provides an in-depth overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for pentafluoroethane, tailored for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the compound and its functional groups.

Experimental Protocol: Gas-Phase FT-IR Spectroscopy

The infrared spectrum of **pentafluoroethane**, a gas at room temperature, is typically acquired using a Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell.

Methodology:

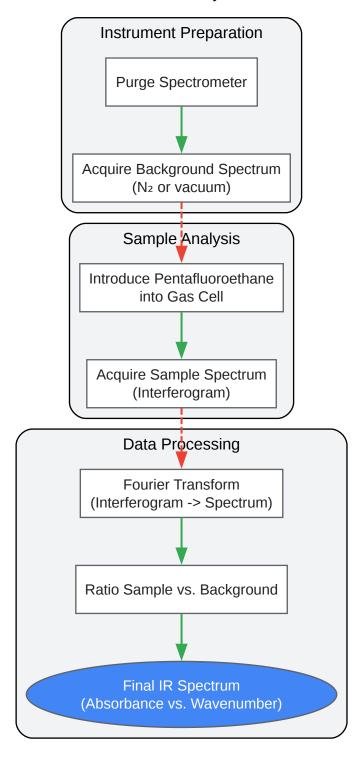
- Background Spectrum Acquisition: A background spectrum is first collected. This is done by filling the gas cell with a non-absorbing gas, such as dry nitrogen, or by evacuating the cell.
 [5] This step is crucial to account for the absorbance of the instrument optics, atmospheric gases (like CO2 and H2O), and the gas cell windows, thereby providing a stable baseline.
- Sample Introduction: The **pentafluoroethane** gas sample is then introduced into the gas cell at a controlled temperature and pressure.[6][7] For quantitative analysis, the path length of the gas cell is also a critical parameter. "White" cells, which use mirrors to pass the IR beam through the sample multiple times, can be used to achieve longer effective path lengths for detecting low concentrations.[5]
- Data Acquisition: The FT-IR spectrometer passes an infrared beam through the sample. The
 instrument's interferometer modulates the infrared radiation, and the resulting interferogram
 is detected.[5]
- Data Processing: A mathematical process called a Fourier transform is applied to the
 interferogram to convert it into a frequency-domain spectrum, which shows absorbance or
 transmittance as a function of wavenumber (cm⁻¹).[5] The sample spectrum is then ratioed
 against the background spectrum to produce the final absorbance or transmittance spectrum
 of the sample.

Instrumentation Example:

- Spectrometer: Bruker IFS66V FT-IR spectrometer[7]
- Detector: Mercury Cadmium Telluride (MCT) detector[7]
- Beamsplitter: Potassium Bromide (KBr)[6]
- Cell: Multipass gas cell[6]
- Resolution: Typically 0.5 cm⁻¹ to 2 cm⁻¹ for gas-phase measurements[5][7][8]

Data Presentation: Vibrational Frequencies

Pentafluoroethane has 18 fundamental vibrational modes. The table below summarizes the experimentally observed and calculated vibrational frequencies.



Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
3002	Weak	C-H stretch	[9]
1392	Medium	C-H bend	[9]
1358	Medium	C-H bend	[9]
1310	Strong	CF₃ asymmetric stretch	[9]
1225	Very Strong	CF₃ asymmetric stretch	[9]
1199	Strong	CF₃ symmetric stretch	[9]
1146	Strong	CF ₂ asymmetric stretch	[9]
1142	Strong	CF ₂ symmetric stretch	[9]
868	Weak	C-C stretch	[9]
727	Medium	CF2 wag	[9]
592	Weak	CF₃ asymmetric bend	[9]
578	Medium	CF ₂ scissors	[9]
523	Weak	CF₃ symmetric bend	[9]
420	Very Weak	CF₃ rock	[9]
364	Very Weak	CF₃ rock	[9]
250	Very Weak	CF₂ wag	[9]
208	Very Weak	CF2 twist	[9]
75	Very Weak	Torsion	[9]

Visualization: IR Spectroscopy Workflow

Gas-Phase FT-IR Analysis Workflow

Click to download full resolution via product page

Gas-Phase FT-IR Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating molecular structure. It provides detailed information about the chemical environment of atomic nuclei with non-zero spin, such as ¹H, ¹³C, and ¹⁹F. For fluorinated compounds like **pentafluoroethane**, ¹⁹F NMR is particularly informative due to the high natural abundance (100%) and high sensitivity of the ¹⁹F nucleus.

Experimental Protocol: NMR Sample Preparation

Given that **pentafluoroethane** is a gas at room temperature (boiling point: -48.5 °C), special care must be taken during sample preparation for solution-state NMR.[1][11] The analysis is typically performed at low temperatures.

Methodology:

- Solvent Selection: A suitable deuterated solvent that remains liquid at low temperatures is chosen. Deuterated chloroform (CDCl₃) or acetone-d₆ are common choices. The deuterated solvent provides a lock signal for the spectrometer and minimizes solvent peaks in the ¹H NMR spectrum.
- Sample Condensation: A known amount of the deuterated solvent (typically 0.6-0.7 mL) is added to a high-quality NMR tube.[12] The tube is then cooled in a cold bath (e.g., dry ice/acetone). Pentafluoroethane gas is carefully bubbled through the cold solvent or condensed directly into the tube until the desired concentration is reached.
- Sealing: The NMR tube must be securely sealed to prevent the sample from evaporating as
 it warms up to the spectrometer's probe temperature. Flame-sealing may be necessary for
 extended or high-temperature experiments, but for low-temperature work, a high-quality cap
 is often sufficient.
- Analysis: The prepared sample is then transferred to the NMR spectrometer, which has been pre-cooled to the desired acquisition temperature.

Data Presentation: NMR Spectral Data

The structure of **pentafluoroethane** (CF₃-CHF₂) gives rise to distinct signals in 1 H, 13 C, and 19 F NMR spectra. The following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J).

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (JHF) Hz	Assignment
~ 5.8 - 6.4	Triplet of Quartets (tq)	~ 45-55 Hz (² JHF), ~ 5-7 Hz (³ JHF)	-CHF ₂

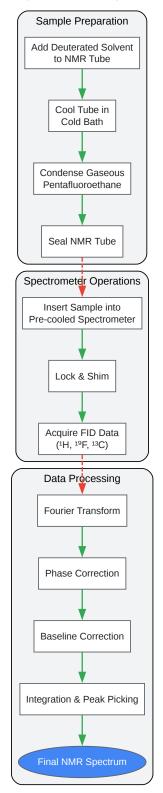
The single proton is split into a triplet by the two geminal fluorine atoms and into a quartet by the three vicinal fluorine atoms.

¹⁹F NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant	Assignment
~ -86	Doublet (d)	³JFF ≈ 8 Hz	-CF ₃
~ -135	Quartet of Doublets (qd)	² JFH ≈ 45-55 Hz, ³ JFF ≈ 8 Hz	-CHF2

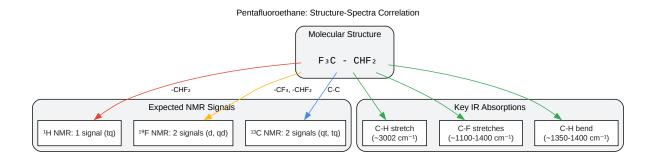
The -CF₃ fluorines are split into a doublet by the single proton on the adjacent carbon. The -CHF₂ fluorines are split into a quartet by the three fluorines on the adjacent carbon and further into a doublet by the geminal proton.

¹³C NMR Data


Chemical Shift (δ)	Multiplicity	Coupling Constant (JCF) Hz	Assignment
~ 118	Quartet of Triplets (qt)	¹JCF ≈ 280-290 Hz, ²JCF ≈ 35-45 Hz	-CF₃
~ 110	Triplet of Quartets (tq)	¹JCF ≈ 240-250 Hz, ²JCF ≈ 30-40 Hz	-CHF2

Each carbon is split by the fluorine atoms directly attached to it (¹J) and by the fluorine atoms on the adjacent carbon (²J).

Visualization: NMR Analysis Workflow & Structural Correlation


Low-Temperature NMR Analysis Workflow

Click to download full resolution via product page

Low-Temperature NMR Analysis Workflow

Click to download full resolution via product page

Pentafluoroethane: Structure-Spectra Correlation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pentafluoroethane Wikipedia [en.wikipedia.org]
- 2. amp.generalair.com [amp.generalair.com]
- 3. ozone.unep.org [ozone.unep.org]
- 4. arkema.com [arkema.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Ethane, pentafluoro- [webbook.nist.gov]
- 7. Ethane, pentafluoro- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy Wikipedia [en.wikipedia.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Analysis of Pentafluoroethane (HFC-125): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204445#spectroscopic-data-for-pentafluoroethane-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com